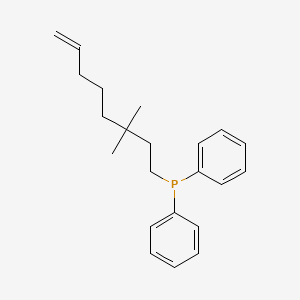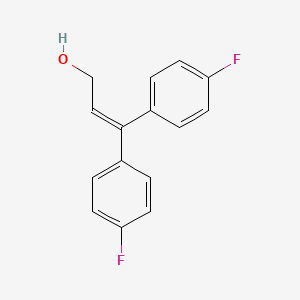
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Conditions: Room temperature to reflux conditions
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-fluorophenyl)prop-2-en-1-one
Reduction: Formation of 3,3-Bis(4-fluorophenyl)propane-1-ol
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Pathways Involved: Various biochemical pathways, including oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-fluorophenyl)prop-2-en-1-ol
- 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol
- 3,3-Bis(4-bromophenyl)prop-2-en-1-ol
Uniqueness
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
198889-20-2 |
|---|---|
Molecular Formula |
C15H12F2O |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
3,3-bis(4-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2 |
InChI Key |
CMINDTKCHNLDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


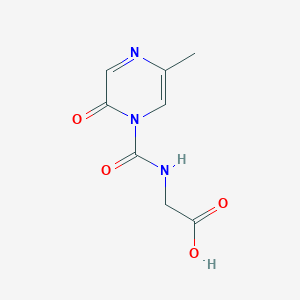
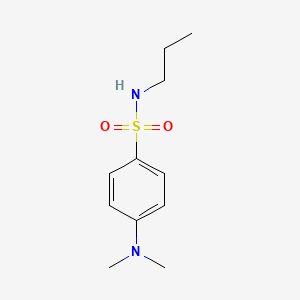
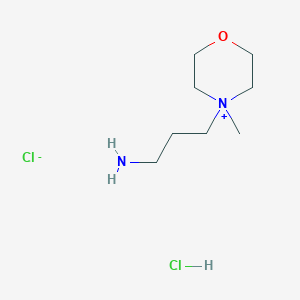
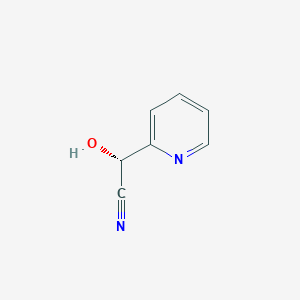
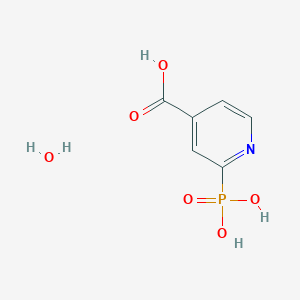
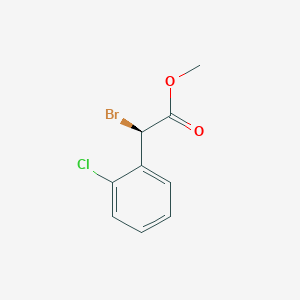
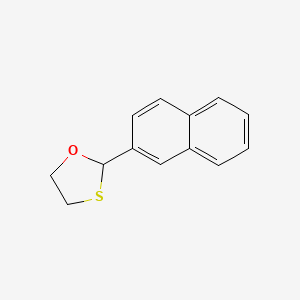
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
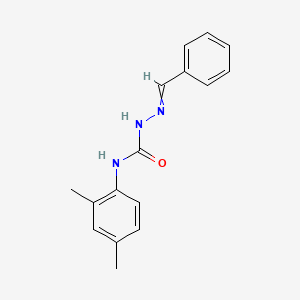

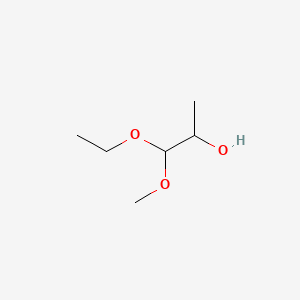
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
